

# Spectroscopic Profile of Sinapyl Alcohol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sinapyl alcohol*

Cat. No.: B3415451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **sinapyl alcohol**, a key monolignol in the biosynthesis of lignin and a valuable building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **sinapyl alcohol**, providing insights into its proton and carbon framework.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **sinapyl alcohol** exhibits characteristic signals corresponding to its aromatic, olefinic, and aliphatic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants ( $J$ ) are given in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Sinapyl Alcohol**

| Atom Number      | Chemical Shift ( $\delta$ ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|------------------|------------------------------------|--------------|-----------------------------|
| 2, 6             | 6.72                               | s            | -                           |
| 7                | 6.55                               | d            | 15.9                        |
| 8                | 6.32                               | dt           | 15.9, 5.3                   |
| 9                | 4.30                               | d            | 5.3                         |
| OCH <sub>3</sub> | 3.87                               | s            | -                           |
| OH (phenolic)    | 5.4 (broad s)                      | -            | -                           |
| OH (allylic)     | 1.8 (broad s)                      | -            | -                           |

Solvent: CDCl<sub>3</sub>. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **sinapyl alcohol**.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Sinapyl Alcohol**

| Atom Number      | Chemical Shift ( $\delta$ ) in ppm |
|------------------|------------------------------------|
| 1                | 133.0                              |
| 2, 6             | 104.5                              |
| 3, 5             | 147.2                              |
| 4                | 131.0                              |
| 7                | 129.5                              |
| 8                | 128.8                              |
| 9                | 63.5                               |
| OCH <sub>3</sub> | 56.5                               |

Solvent:  $\text{CDCl}_3$ . Data sourced from the Biological Magnetic Resonance Bank (BMRB).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **sinapyl alcohol** shows characteristic bands for its hydroxyl, aromatic, ether, and alkene functionalities.

Table 3: IR Spectroscopic Data for **Sinapyl Alcohol**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                           |
|---------------------------------|---------------|--------------------------------------|
| 3400 - 3200                     | Strong, Broad | O-H stretch (phenolic and alcoholic) |
| 3050 - 3000                     | Medium        | =C-H stretch (aromatic and vinyl)    |
| 2950 - 2850                     | Medium        | C-H stretch (aliphatic)              |
| 1650                            | Medium        | C=C stretch (vinyl)                  |
| 1610, 1515                      | Strong        | C=C stretch (aromatic ring)          |
| 1210                            | Strong        | C-O stretch (aryl ether)             |
| 1115                            | Strong        | C-O stretch (alcohol)                |
| 970                             | Strong        | =C-H bend (trans-alkene)             |

Data obtained from an ATR-IR spectrum provided by Sigma-Aldrich.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **sinapyl alcohol** provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **Sinapyl Alcohol**

| m/z | Relative Intensity (%) | Assignment                                               |
|-----|------------------------|----------------------------------------------------------|
| 210 | 100                    | [M] <sup>+</sup> (Molecular Ion)                         |
| 192 | 40                     | [M - H <sub>2</sub> O] <sup>+</sup>                      |
| 181 | 35                     | [M - CH <sub>2</sub> OH] <sup>+</sup>                    |
| 167 | 55                     | [M - CH <sub>2</sub> OH - CH <sub>2</sub> ] <sup>+</sup> |
| 154 | 25                     | [M - 2xOCH <sub>3</sub> ] <sup>+</sup>                   |
| 138 | 30                     | [M - OCH <sub>3</sub> - CH <sub>2</sub> OH] <sup>+</sup> |

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **sinapyl alcohol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Acquisition time: 2-3 seconds.

- Relaxation delay: 1-2 seconds.
- Number of scans: 16-64.
- Spectral width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Acquisition time: 1-2 seconds.
  - Relaxation delay: 2-5 seconds.
  - Number of scans: 1024-4096.
  - Spectral width: 0-220 ppm.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of solid **sinapyl alcohol** directly onto the ATR crystal.
- KBr Pellet:

- Grind 1-2 mg of **sinapyl alcohol** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of scans: 16-32.
- A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

#### Data Analysis:

- Identify the major absorption bands.
- Correlate the band positions (wavenumbers) with specific functional groups using standard correlation tables.

## Mass Spectrometry (MS)

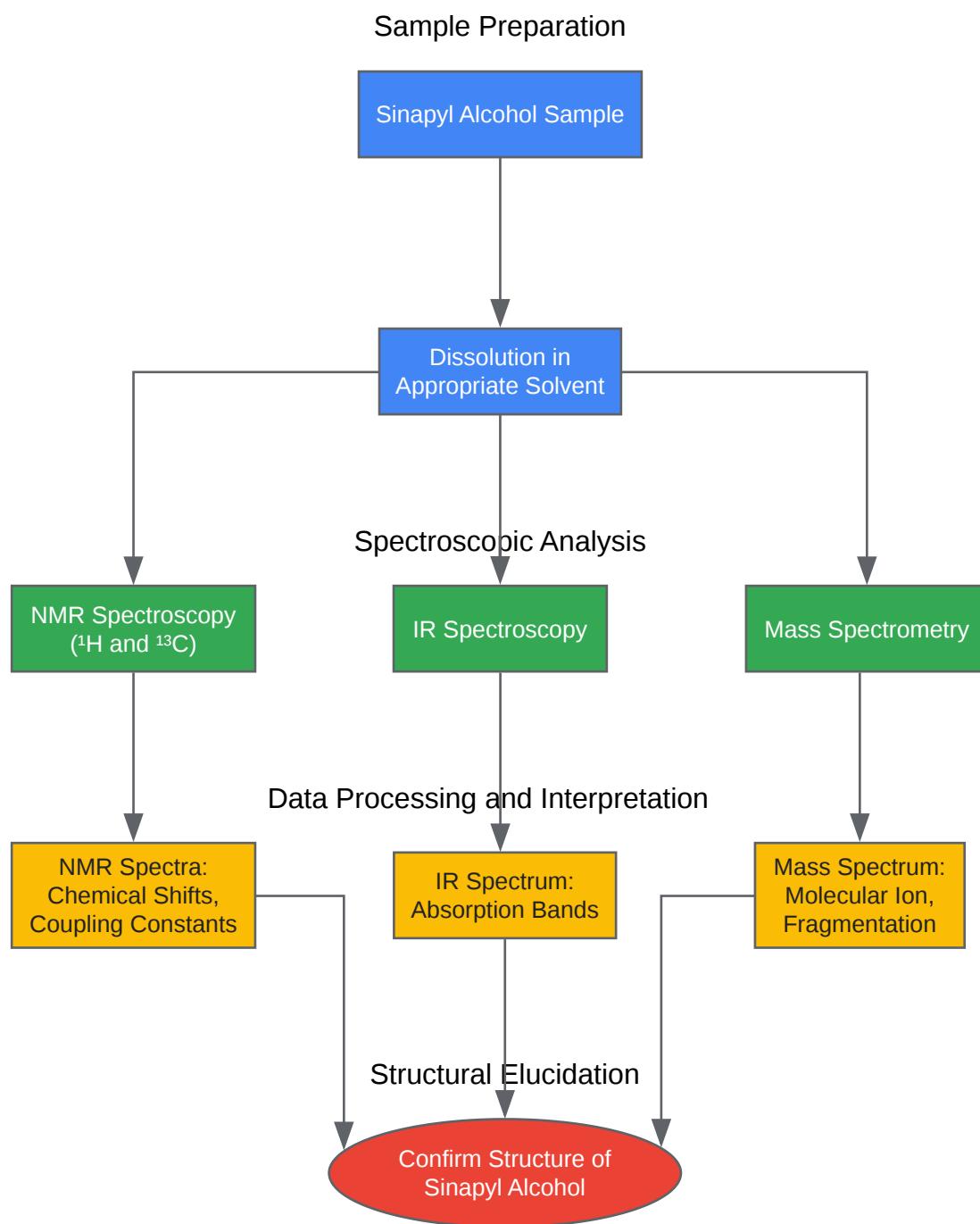
#### Sample Introduction and Ionization:

- Gas Chromatography-Mass Spectrometry (GC-MS):
  - Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane).

- Inject the solution into the GC, where the sample is vaporized and separated on a capillary column.
- The separated components are introduced into the mass spectrometer.
- Ionization method: Electron Ionization (EI) at 70 eV.
- Direct Infusion:
  - Dissolve the sample in a suitable solvent.
  - Infuse the solution directly into the ion source.
  - Ionization method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

#### Mass Analysis and Detection:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Detector: Electron multiplier or Faraday cup.
- Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).


#### Data Analysis:

- Identify the molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Determine the elemental composition from high-resolution mass spectrometry (HRMS) data.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **sinapyl alcohol**.

## Workflow for Spectroscopic Analysis of Sinapyl Alcohol

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **sinapyl alcohol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sinapyl alcohol | C<sub>11</sub>H<sub>14</sub>O<sub>4</sub> | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Sinapyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415451#spectroscopic-data-of-sinapyl-alcohol-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)